molecular formula C14H13ClN2O3S B11639019 ethyl (2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate

ethyl (2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate

Cat. No.: B11639019
M. Wt: 324.8 g/mol
InChI Key: PDLZSUPQSXXDQP-CXUHLZMHSA-N
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Description

N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a synthetic compound known for its diverse applications in scientific research. It is characterized by the presence of a chlorophenyl group, a furan ring, and an ethoxycarbohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE stands out due to its unique combination of a chlorophenyl group, a furan ring, and an ethoxycarbohydrazide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

ethyl N-[(E)-[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]carbamate

InChI

InChI=1S/C14H13ClN2O3S/c1-2-19-14(18)17-16-9-11-5-8-13(20-11)21-12-6-3-10(15)4-7-12/h3-9H,2H2,1H3,(H,17,18)/b16-9+

InChI Key

PDLZSUPQSXXDQP-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC=C(O1)SC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(O1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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